molecular formula C15H12FN3O2S B2696031 N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-04-9

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2696031
CAS No.: 851979-04-9
M. Wt: 317.34
InChI Key: AHJFWPADOKSKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a complex organic compound characterized by its benzothiazole and phenoxyacetohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the following steps:

  • Benzothiazole Derivation: The starting material, 4-fluoro-1,3-benzothiazole, is synthesized through the cyclization of 2-amino-4-fluorobenzenethiol with carbon disulfide.

  • Phenoxyacetohydrazide Formation: The phenoxyacetohydrazide moiety is prepared by reacting phenoxyacetic acid with hydrazine.

  • Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the phenoxyacetohydrazide under suitable reaction conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzothiazoles or phenoxyacetohydrazides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator, depending on its application. The exact mechanism can vary based on the biological system and the specific conditions under which it is used.

Comparison with Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Contains a similar benzothiazole ring but differs in the presence of an oxadiazole ring.

  • ARN19702: A related compound with potential anti-inflammatory properties.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFWPADOKSKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Reactant of Route 4
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.